Lipophilicity Differentiation vs. 4-Ethynylbenzenediazonium
4-(Bromoethynyl)benzene-1-diazonium exhibits a calculated LogP of 2.875, compared to XlogP 2.8 for 4-ethynylbenzenediazonium, a modest increase of ~0.08 log units reflecting the bromine atom's contribution to hydrophobicity . This differentiation, although modest in magnitude, places the compound within a distinct lipophilicity regime compared to its parent ethynyl counterpart, potentially influencing partitioning behavior in biphasic click chemistry reactions and adsorption kinetics on hydrophobic surfaces [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.87508 |
| Comparator Or Baseline | 4-Ethynylbenzenediazonium XlogP = 2.8 |
| Quantified Difference | ΔLogP ≈ +0.08 |
| Conditions | Calculated values (atom-based method); not experimentally determined |
Why This Matters
Even small LogP differences can alter partitioning in aqueous-organic biphasic click reactions, influencing reaction efficiency and surface adsorption kinetics.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. View Source
